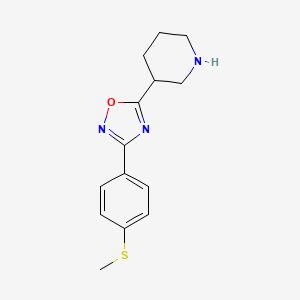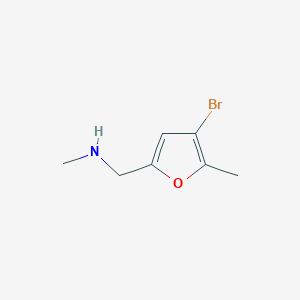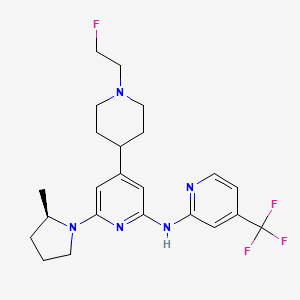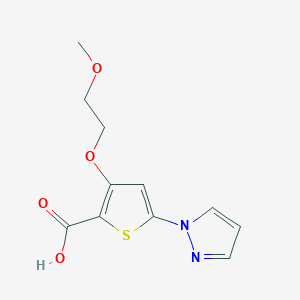![molecular formula C8H11NO2 B11788529 Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 It is a derivative of cyclopenta[c]pyrrole and is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms added to the cyclopenta[c]pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves the hydrogenation of cyclopenta[c]pyrrole derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure complete hydrogenation of the cyclopenta[c]pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common. The process is optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[c]pyrrole-5-carboxylic acid: Lacks the hexahydro structure, making it less saturated.
Hexahydrocyclopenta[c]pyrrole-2-carboxylic acid: Differing in the position of the carboxylic acid group.
Octahydrocyclopenta[c]pyrrole-5-carboxylic acid: Contains additional hydrogen atoms, making it more saturated.
Uniqueness
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid is unique due to its specific hydrogenation pattern, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1,2,3,3a,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)5-1-6-3-9-4-7(6)2-5/h1,6-7,9H,2-4H2,(H,10,11) |
Clave InChI |
DFCUYOUWBTUWMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC2C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)




![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)


![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)


